(R)-4-Bromo Phenylephrine Hydrochloride is a chiral compound that serves as a derivative of phenylephrine, an α-adrenergic agonist commonly used in medical applications. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring, which influences its pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical formulations.
(R)-4-Bromo Phenylephrine Hydrochloride can be synthesized through various chemical methods, including asymmetric synthesis techniques that utilize specific catalysts to achieve high enantiomeric purity. The compound is typically produced in laboratory settings and is available from chemical suppliers for research purposes .
This compound falls under the category of organic compounds and specifically belongs to the class of phenylethylamines. It is classified as a secondary amine due to the presence of a hydroxyl group attached to a carbon atom adjacent to the amine group, contributing to its activity as an adrenergic agonist.
The synthesis of (R)-4-Bromo Phenylephrine Hydrochloride involves several key steps, often starting with commercially available precursors. Common methods include:
The synthetic routes are optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, pH, and solvent choice to minimize by-products and maximize enantiomeric excess.
(R)-4-Bromo Phenylephrine Hydrochloride has a molecular formula of CHBrClN\O, with a molecular weight of approximately 251.55 g/mol. Its structure features a brominated phenyl ring attached to an ethylamine chain with a hydroxyl group.
(R)-4-Bromo Phenylephrine Hydrochloride participates in various chemical reactions typical for phenolic compounds:
The reactivity of (R)-4-Bromo Phenylephrine Hydrochloride is influenced by both its functional groups and stereochemistry, making it suitable for further derivatization in synthetic organic chemistry.
(R)-4-Bromo Phenylephrine Hydrochloride acts primarily as an α-adrenergic agonist. Its mechanism involves:
Pharmacological studies indicate that (R)-4-Bromo Phenylephrine exhibits enhanced selectivity for α-adrenergic receptors compared to its non-brominated counterpart, potentially leading to improved therapeutic outcomes .
(R)-4-Bromo Phenylephrine Hydrochloride has several scientific uses:
This compound represents an important tool in both clinical settings and research laboratories due to its specific pharmacological properties and versatile chemical reactivity.
Sharpless Asymmetric Dihydroxylation (SAD) enables the direct conversion of prochiral alkenes into enantiomerically enriched vicinal diols, serving as pivotal precursors for meta-brominated phenylephrine analogs. For (R)-4-Bromo Phenylephrine Hydrochloride, styrene derivatives bearing a meta-bromo substituent undergo dihydroxylation using osmium tetroxide (OsO₄) and chiral ligands like dihydroquinidine (DHQD) or dihydroquinine (DHQ). The AD-mix system (AD-mix-β for R-enantiomers) provides optimal stereocontrol, leveraging ligand-accelerated catalysis. Methanesulfonamide is often added to accelerate hydrolysis at 0°C, particularly for internal alkenes [1] [5].
Table 1: Sharpless Dihydroxylation Conditions for Precursors of (R)-4-Bromo Phenylephrine
Alkene Substrate | Ligand System | Oxidant | ee (%) | Yield (%) |
---|---|---|---|---|
3-Bromostyrene | (DHQD)₂-PHAL | K₃Fe(CN)₆ | 95–98 | 85 |
4-Bromo-1,2-dihydronaphthalene | AD-mix-β | NMO | >99 | 78 |
The [3+2]-cycloaddition mechanism involves a chiral Os(VIII)-ligand complex, where the U-shaped binding pocket sterically discriminates between alkene faces. Enantioselectivity exceeds 95% ee for styrenyl substrates, though electron-deficient alkenes require pH optimization (e.g., citric acid) to enhance reactivity [1] [8].
Racemic trans-4-bromophenylglycidols undergo hydrolytic kinetic resolution (HKR) catalyzed by Co(III)-salen complexes to yield enantiopure epoxides, precursors to (R)-4-Bromo Phenylephrine. The Jacobsen catalyst [(salen)Co(III)OAc] selectively hydrolyzes (S)-epoxides at 45°C, leaving the (R)-epoxide intact (>99% ee). This resolution exploits a second-order rate difference (krel > 50) between enantiomers [7].
Table 2: Kinetic Resolution Performance with Co-Salen Catalysts
Epoxide Substrate | Catalyst | S/C Ratio | ee (%) | Conv. (%) |
---|---|---|---|---|
rac-4-Bromophenylglycidol | (R,R)-Jacobsen Co(III) | 1,000 | >99 (R) | 52 |
rac-Glycidyl-3-bromophenyl ether | (S,S)-Co(III)-salen | 5,000 | 98 (S) | 48 |
Key advantages include tunable temperature control (0–50°C) and scalability (S/C up to 10,000). The resolved (R)-epoxide undergoes regioselective aminolysis with methylamine, followed by acid-mediated deprotection to furnish the target compound [7].
Bromohydrin intermediates are critical for installing the chiral 1,2-amino alcohol motif. Two pathways exist:
Table 3: Bromohydrin Route Efficiency Comparison
Pathway | Key Step | Diastereoselectivity | Overall Yield (%) |
---|---|---|---|
Racemic | Br₂/NaOH bromination | <20% de | 35–40 |
Enantioselective (ADH) | Bioreduction + stereoretentive bromination | >98% de | 65 |
Anti-Prelog-specific alcohol dehydrogenases (ADHs) directly reduce 4-bromo-3-hydroxyacetophenone to (R)-alcohols with high stereofidelity. Engineered variants like Lk-ADH Prince (E145F-F147L-Y190C) exhibit enhanced activity toward bulky meta-brominated substrates. Using whole-cell E. coli/Lk-ADH Prince biocatalysts, reductions proceed at 30°C with NADPH regeneration via isopropanol cosubstrate (10% v/v), achieving >99% ee and 91% isolated yield at 100 mM substrate concentration [3] [6] [10].
Table 4: ADH Variants for (R)-4-Bromo Phenylephrine Synthesis
ADH Source | Mutation | Cofactor | ee (%) | Yield (%) | Substrate Loading (mM) |
---|---|---|---|---|---|
Lactobacillus kefir | E145F-F147L-Y190C | NADPH | >99 | 91 | 100 |
Ralstonia sp. | Wild-type | NADH | 95 | 82 | 50 |
Sphingobium yanoikuyae | A85T/F147W | NADP⁺ | 97 | 79 | 75 |
Optimization requires Mg²⁺ supplementation (1 mM) to prevent enzyme deactivation and solvent engineering (e.g., MTBE) to enhance substrate solubility. This approach bypasses traditional resolution steps, aligning with green chemistry principles [6] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: